D-Psicose-d

Stable Isotope Labeling LC-MS/MS Quantitation Analytical Chemistry

Addressing matrix-induced ion suppression in D-psicose analysis, D-Psicose-d is a +1 Da stable isotope-labeled internal standard ensuring co-elution with the analyte. This corrects for extraction and ionization variability in LC-MS/MS workflows. - Enables accurate quantification with 95-105% recovery in complex food and biological matrices. - Used to validate bioanalytical methods per FDA/ICH M10 guidelines, achieving ≤10% CV in PK studies. - Supplied with rigorous analytical documentation to support regulatory compliance and method robustness.

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
Cat. No. B12402512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Psicose-d
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m1/s1/i6D
InChIKeyBJHIKXHVCXFQLS-FKMIVRRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Psicose-d: Deuterated Internal Standard for MS


D-Psicose-d (synonym D-Allulose-d, CAS 53685-24-8) is the deuterium-labeled isotopologue of the rare sugar D-psicose (C-3 epimer of D-fructose) . D-Psicose-d has a molecular formula of C₆H₁₁DO₆ and a molecular weight of 181.16 g/mol, which is +1.00 Da heavier than unlabeled D-psicose (180.16 g/mol) due to the substitution of a single hydrogen atom with deuterium [1]. This mass shift enables its primary application as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of D-psicose in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS) .

Workflow LC-MS/MS SIL-IS quantitation
Labeling Deuterium substitution enables MS distinction
Selection context High isotopic purity for reliable internal standardization

Why D-Psicose-d Cannot Be Replaced


Unlabeled D-psicose and other rare sugars like D-allose or D-tagatose lack the +1 Da mass shift required for accurate quantitation as an internal standard in LC-MS/MS workflows [1]. Using an unlabeled structural analog as an internal standard (e.g., D-fructose or D-allose) fails to co-elute identically with the analyte, resulting in differential ion suppression or enhancement (matrix effects) that severely compromise assay accuracy and precision [2]. Deuterium-labeled D-Psicose-d provides nearly identical chemical and physical properties to the unlabeled analyte, ensuring it mimics extraction recovery, chromatographic retention, and ionization efficiency, which is essential for robust and reproducible quantitative results in pharmacokinetic, metabolic, and food chemistry studies [3]. Substituting with a ¹³C-labeled isotopologue introduces a different mass increment (+1 Da for ¹³C₁ vs. +1 Da for ²H₁), which alters the exact mass and may impact chromatographic behavior and MS detection sensitivity depending on the instrument resolution and matrix composition [4].

Unlabeled D-psicose

Lacks mass shift; matrix effects may reduce quantitation accuracy.

Structural analogs (e.g., D-fructose)

May not co-elute identically, causing differential ion suppression.

¹³C-labeled isotopologue

Different mass increment and chromatographic behavior; cost and resolution considerations may apply.

D-Psicose-d Quantitative Evidence


Isotopic Purity and Mass Shift

D-Psicose-d exhibits a specific deuterium substitution at the C-3 position, confirmed by NMR spectroscopy and high-resolution mass spectrometry (HRMS) . The isotopic purity is 99.9% as per vendor specification, ensuring minimal interference from unlabeled D-psicose (purity 99.89%) during MRM transitions . In comparative LC-MS analysis, D-Psicose-d demonstrates a mass shift of +1.0063 Da (calculated from exact mass difference: unlabeled 180.0634 Da vs. labeled 181.0697 Da), which is fully resolved from the analyte peak at unit resolution (e.g., QqQ instruments) [1]. This mass difference enables distinct multiple reaction monitoring (MRM) transitions, reducing cross-talk and improving quantitative accuracy [2].

Isotopic Purity & Mass Shift
Head-to-head
99.9% purity vs 99.89% unlabeled Mass shift +1.0063 Da
Supports distinct MRM transitions for research quantitation.
Vendor-reported purity; verify lot certificate.
Stable Isotope Labeling LC-MS/MS Quantitation Analytical Chemistry

Deuterium-Induced Chromatographic Shift

While deuterium-labeled internal standards are designed to co-elute with their unlabeled counterparts, a slight chromatographic shift is often observed due to the deuterium isotope effect [1]. In reversed-phase LC, D-Psicose-d can elute approximately 0.05–0.1 minutes earlier than unlabeled D-Psicose under typical gradient conditions [2]. This shift, while small, can be significant in the presence of steep ion suppression gradients . For instance, in a study evaluating deuterated internal standards for urinary biomarkers, a 0.1 min retention time difference led to a 15–20% bias in quantification due to differential matrix effects [3]. Therefore, while D-Psicose-d provides superior accuracy compared to non-isotopic internal standards, careful method validation is required to ensure that the observed shift does not compromise quantitative accuracy in specific matrices [4].

Chromatographic Shift
Reported
~0.05–0.1 min earlier elution
May cause matrix-effect bias; method validation needed.
Gradient optimization can mitigate retention shift.
Chromatography Stable Isotope Effects LC-MS Method Development

Accuracy Improvement with Deuterated IS

In a comparative study of deuterated versus non-deuterated internal standards for the analysis of carvedilol enantiomers in human plasma, the deuterated internal standard (carvedilol-d5) reduced the coefficient of variation (CV) from 12.5% to 5.8% across multiple concentration levels [1]. In another study on pesticide analysis in cannabis matrices, the use of deuterated internal standards improved accuracy from 78% to 95% and precision from 15% RSD to 6% RSD compared to non-isotopic internal standards [2]. While these studies did not use D-Psicose-d specifically, they demonstrate the class-level performance improvement expected when substituting an unlabeled analog (e.g., D-fructose) with a deuterated isotopologue like D-Psicose-d for quantifying D-psicose .

Accuracy & Precision Improvement
Class-level
CV 5.8% vs 12.5% non-deuterated Accuracy 95% vs 78%
Supports method accuracy review in complex matrices.
Extrapolated from carvedilol and pesticide studies.
Matrix Effects Ion Suppression Quantitative Accuracy LC-MS/MS

Deuterium vs. Carbon-13 Labeling Strategy

The choice between deuterium (²H) and carbon-13 (¹³C) labeling impacts mass spectrometry applications. D-Psicose-d (single deuterium) provides a +1 Da mass shift, suitable for unit resolution instruments, but may exhibit a small chromatographic isotope effect [1]. In contrast, ¹³C-labeled D-psicose (e.g., D-Psicose-¹³C₆) provides a +6 Da mass shift and often exhibits no chromatographic shift, making it ideal for high-resolution MS (HRMS) and metabolic flux analysis where isotopic peaks must be fully resolved . However, D-Psicose-d is significantly more cost-effective for routine quantitative assays where unit resolution is sufficient . For instance, a single ¹³C label (+1 Da) would offer a similar mass shift but with different isotopic enrichment purity and cost, while D-Psicose-d with 99.9% deuterium incorporation ensures minimal spectral overlap with the M+1 natural abundance peak of unlabeled D-psicose (approximately 6.7% due to ¹³C) [2].

²H vs ¹³C Labeling Strategy
Cross-study comparable
²H: +1 Da, potential shift, cost-effective vs ¹³C₆: +6 Da, no shift, higher cost
Balances cost and chromatographic fidelity for routine assays.
¹³C₆ preferred for high-resolution flux analysis.
Isotope Labeling Strategy High-Resolution Mass Spectrometry Metabolic Flux Analysis

D-Psicose-d Applications


Pharmacokinetic & Toxicokinetic Quantification

In preclinical and clinical pharmacokinetic studies, D-Psicose-d is used as an internal standard to accurately measure plasma, urine, and tissue concentrations of D-psicose following oral or intravenous administration [1]. Its near-identical properties to the unlabeled analyte correct for variability in sample preparation, extraction efficiency, and LC-MS/MS ion source fluctuations, enabling precise calculation of key PK parameters such as Cmax, AUC, t1/2, and bioavailability with coefficients of variation typically below 10% [2]. This is essential for establishing safe and effective dosing regimens for D-psicose as a potential therapeutic agent for metabolic disorders [3].

Food Analysis & Adulteration Detection

D-Psicose-d enables the precise quantification of D-psicose in complex food matrices (e.g., beverages, baked goods, dietary supplements) for quality control and regulatory compliance . As D-psicose (allulose) gains popularity as a low-calorie sweetener, accurate labeling is mandated by FDA GRAS notices [4]. Using D-Psicose-d as an internal standard ensures that matrix effects from sugars, proteins, and lipids are corrected, allowing for reliable determination of D-psicose content at levels as low as 0.1% (w/w) with recoveries between 95-105% .

Metabolic Tracing and Flux Analysis

D-Psicose-d serves as a stable isotope tracer for investigating the metabolic fate and biotransformation of D-psicose in cell cultures and animal models . By administering D-Psicose-d and monitoring the incorporation of deuterium into downstream metabolites using LC-HRMS, researchers can map metabolic pathways, identify novel intermediates, and quantify flux rates . This approach has been used to elucidate the intestinal absorption, organ distribution, and rapid urinary excretion of D-psicose, demonstrating that over 90% of an oral dose is eliminated unchanged within 24 hours [5].

Analytical Method Development and Validation

D-Psicose-d is an indispensable component in the development, optimization, and validation of LC-MS/MS methods for quantifying D-psicose in various biological matrices (plasma, serum, urine, tissue homogenates) according to regulatory guidelines (FDA Bioanalytical Method Validation, ICH M10) [6]. Its use allows for the assessment of key validation parameters including accuracy (85-115%), precision (≤15% CV), matrix effect, and recovery, ensuring that the analytical method is fit-for-purpose for supporting both preclinical and clinical studies [7].

Application
Selection Property
Validation Focus
Preclinical PK exposure studies
Deuterated SIL-IS for matrix correction
Precision and accuracy in research matrices
Food composition analysis
Co-eluting internal standard
Recovery and matrix effect assessment
Metabolic pathway tracing
Stable isotope tracer
Isotope enrichment and flux interpretation
Bioanalytical method validation
Deuterated IS for method ruggedness
Accuracy, precision, matrix effect evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Psicose-d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.